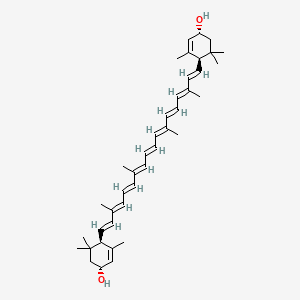

![molecular formula C6H5BrN4 B1234629 4-氨基-5-溴吡咯并[2,3-d]嘧啶 CAS No. 22276-99-9](/img/structure/B1234629.png)

4-氨基-5-溴吡咯并[2,3-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

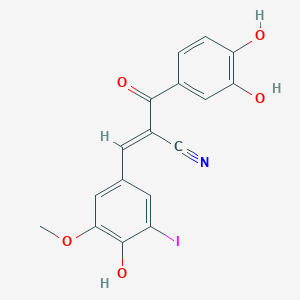

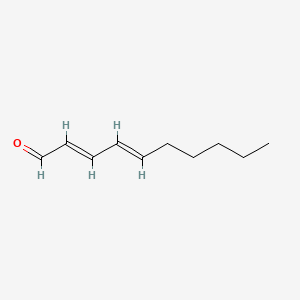

5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as 5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4-amine, is a useful research compound. Its molecular formula is C6H5BrN4 and its molecular weight is 213.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

海洋天然产物研究

4-氨基-5-溴吡咯并[2,3-d]嘧啶: 从海洋来源如海绵(棘皮动物属)中分离得到。 对这类化合物的研究可能导致发现新型药理活性物质 .

抗病毒研究

该化合物的衍生物已在红藻中被发现,显示出作为抗病毒剂的潜力。 例如,一种相关化合物被发现是针对丙型肝炎病毒的活性成分 .

合成方法学开发

研究人员已经开发出4-氨基-5-溴吡咯并[2,3-d]嘧啶的合成方法,通过涉及苯并嘧啶的硝基衍生物的反应,然后用亚硝酸钠和氨处理 .

材料科学

该化合物的结构特性使其成为材料科学研究的候选化合物,它可用于开发具有独特电子或光学特性的新材料 .

化学合成

该化合物在化学合成中用作构建单元,特别是在构建复杂分子方面,这些分子在药物化学和药物开发中具有应用 .

生物活性分析

4-氨基-5-溴吡咯并[2,3-d]嘧啶: 及其衍生物因其与嘌呤的结构相似而引起关注。它们表现出广泛的生物活性,包括抗结核、抗癌和抗炎作用。 它们也被报道为各种激酶的抑制剂,这些激酶在与类风湿性关节炎等疾病相关的信号通路中至关重要 .

作用机制

Target of Action

It is known that pyrimidine analogues often target nucleoside triphosphates involved in the synthesis of nucleic acids dna or rna .

Mode of Action

It is known that pyrimidine analogues often act as antimetabolites, inhibiting the synthesis of nucleic acids dna or rna .

Pharmacokinetics

Its predicted properties include a density of 223±01 g/cm3 and a boiling point of 2342±500 °C . These properties may influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine. For instance, it is recommended to be stored at 2-8°C and protected from light . These conditions can help maintain its stability and efficacy.

安全和危害

The safety information for this compound is limited. It is recommended to avoid dust formation, avoid breathing vapors, mist, or gas, and ensure adequate ventilation . In case of accidental contact with skin or eyes, it should be rinsed immediately with plenty of water and medical help should be sought .

未来方向

The pyrrolo[2,3-d]pyrimidine nucleus is often encountered in some approved drugs, clinical candidates, and functional material . Drugs currently in the market that possess pyrrolo[2,3-d]pyrimidine skeleton include anti-cancer drugs such as ruxolitinib, tofacitinib, and baricitinib . Therefore, the future directions of 5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4-amine could be in the development of new drugs, especially in the field of cancer treatment .

属性

IUPAC Name |

5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H3,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMGMUJNRRQVIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176823 |

Source

|

| Record name | 7H-Pyrrolo(2,3-d)pyrimidin-4-amine, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22276-99-9 |

Source

|

| Record name | 7H-Pyrrolo(2,3-d)pyrimidin-4-amine, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022276999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Pyrrolo(2,3-d)pyrimidin-4-amine, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

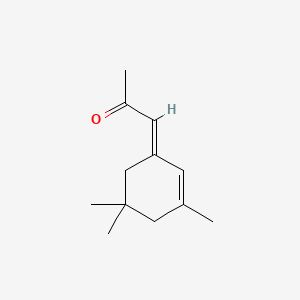

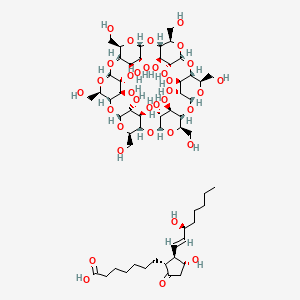

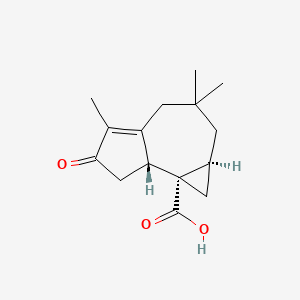

![1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione](/img/structure/B1234560.png)

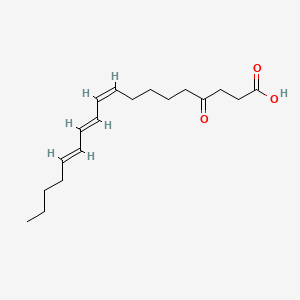

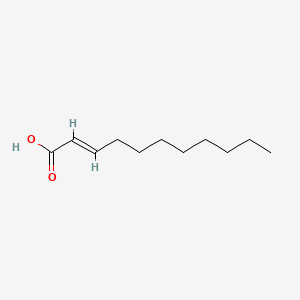

![[(1R,2R,6R,10S,11R,13R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B1234561.png)

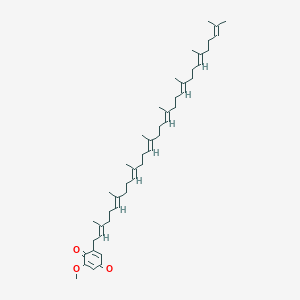

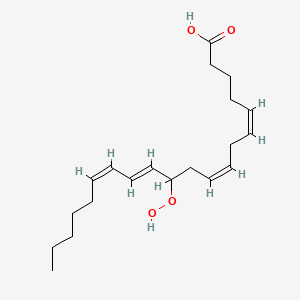

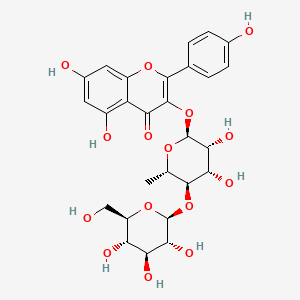

![Methyl 16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate;chloride](/img/structure/B1234566.png)